
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide is a synthetic organic compound with the molecular formula C21H12ClNO3 It is characterized by the presence of a benzamide group attached to a chlorinated anthracenedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide typically involves the reaction of 7-chloro-9,10-anthraquinone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, anthracenes, and benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a key factor in its anticancer activity. Additionally, it can inhibit certain enzymes involved in cellular metabolism, leading to cell death in cancerous cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide
- 1-Benzamido-4-chloroanthraquinone
- 1-Chloro-4-benzoylaminoanthraquinone
Uniqueness
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide is unique due to its specific substitution pattern on the anthracenedione core, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
79285-15-7 |
|---|---|
Molecular Formula |
C21H12ClNO3 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C21H12ClNO3/c22-13-9-10-14-16(11-13)20(25)18-15(19(14)24)7-4-8-17(18)23-21(26)12-5-2-1-3-6-12/h1-11H,(H,23,26) |
InChI Key |
VYIDDNKEDYNTDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


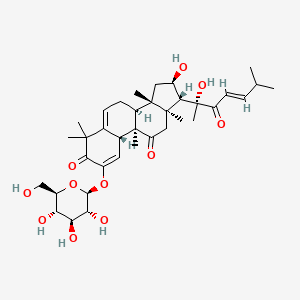
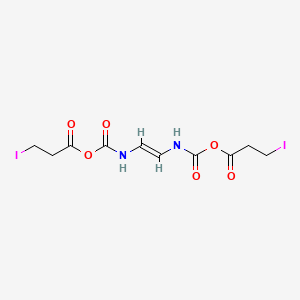

![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)

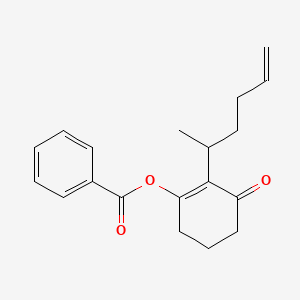

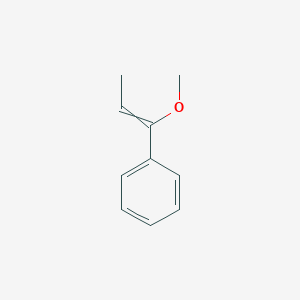


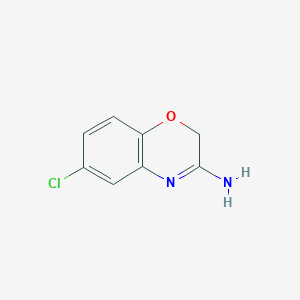
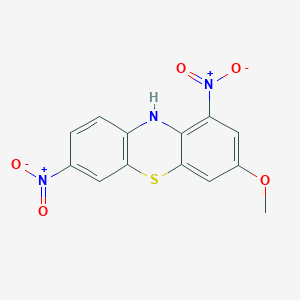
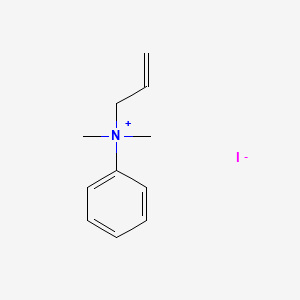
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)
